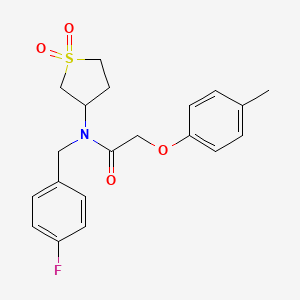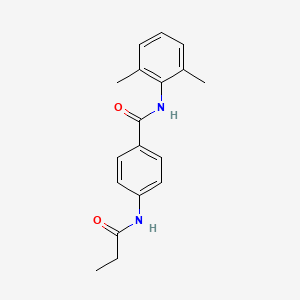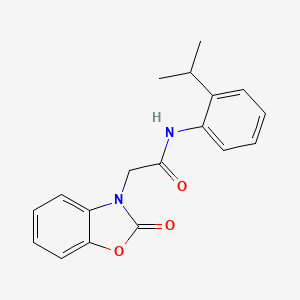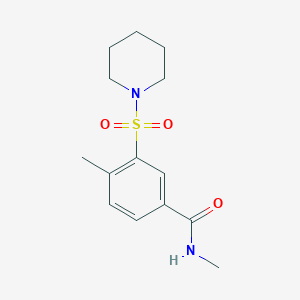
N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide, also known as DMP 323, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling, making it a promising target for the treatment of type 2 diabetes and obesity.
Wissenschaftliche Forschungsanwendungen
N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has been extensively studied in the context of type 2 diabetes and obesity. In vitro studies have shown that N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 inhibits PTP1B activity and enhances insulin signaling in adipocytes and muscle cells. In vivo studies in mice have demonstrated that N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 improves glucose tolerance and insulin sensitivity, and reduces body weight and adiposity. These findings suggest that N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 may be a promising therapeutic agent for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. Insulin signaling is important for glucose uptake and metabolism, and impaired insulin signaling is a hallmark of type 2 diabetes and obesity. By inhibiting PTP1B, N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 enhances insulin signaling and improves glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has been shown to have other biochemical and physiological effects. In vitro studies have shown that N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 inhibits the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in immune signaling and cancer. In vivo studies have also shown that N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 reduces inflammation and improves lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 is that it is a small molecule inhibitor that can be easily synthesized and administered in vivo. However, one limitation is that it is not a selective inhibitor of PTP1B, and can inhibit other protein tyrosine phosphatases at higher concentrations. This can make it difficult to determine the specific effects of PTP1B inhibition on insulin signaling and other cellular processes.
Zukünftige Richtungen
There are several future directions for research on N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323. One area of interest is the development of more selective inhibitors of PTP1B that do not inhibit other protein tyrosine phosphatases. Another area of interest is the investigation of the effects of N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 on other cellular processes, such as immune signaling and cancer. Finally, the potential use of N,4-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 in combination with other therapeutic agents for the treatment of type 2 diabetes and obesity should also be explored.
Eigenschaften
IUPAC Name |
N,4-dimethyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-6-7-12(14(17)15-2)10-13(11)20(18,19)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOLEDRFJZIHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



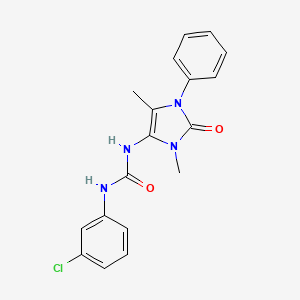
![N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4392121.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4392129.png)
![8-(2,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4392141.png)
![({1-[3-(2-allylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4392149.png)
![4-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392162.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)
![2-[5-chloro-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]-1-propanol hydrochloride](/img/structure/B4392172.png)

![5,8-dimethoxy-4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4392191.png)
